molecular formula C22H18N4O3S B11004556 methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11004556
M. Wt: 418.5 g/mol
InChI Key: QBFPGZPHQFJUDD-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with an amide-linked 1-methyl-3-phenylpyrazole moiety and at position 5 with a phenyl group. The 4-carboxylate ester group enhances solubility and modulates electronic properties. Such hybrid structures are of interest in medicinal chemistry due to the pharmacophoric relevance of thiazoles (antimicrobial, anticancer) and pyrazoles (kinase inhibition, anti-inflammatory) .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O3S/c1-26-17(13-16(25-26)14-9-5-3-6-10-14)20(27)24-22-23-18(21(28)29-2)19(30-22)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,23,24,27)

InChI Key

QBFPGZPHQFJUDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a condensation reaction with a suitable carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, compounds derived from thiazoles have been reported to exhibit minimum inhibitory concentrations (MIC) in the range of 10–15 µg/mL against common pathogens like E. coli and S. aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

Therapeutic Applications

The unique combination of the thiazole and pyrazole rings in this compound suggests potential therapeutic applications in several areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially blocking pathways involved in cancer cell proliferation .
  • Anti-inflammatory Effects : The structural characteristics allow for modulation of inflammatory responses, making it a candidate for anti-inflammatory drug development .
  • Neuroprotective Properties : Research into similar thiazole derivatives has shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in medicinal chemistry:

  • Case Study 1 : A study investigated the anticancer effects of a thiazole derivative similar to methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate on prostate cancer cells. The results demonstrated significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further development .
  • Case Study 2 : Another study focused on the antimicrobial properties of thiazole-based compounds against resistant bacterial strains. The findings revealed that these compounds could be effective alternatives to traditional antibiotics, particularly in treating infections caused by multi-drug-resistant organisms .

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include derivatives with variations in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis based on molecular features, synthesis, and physical properties:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Yield (%)
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate C22H19N5O3S 433.48 Thiazole, pyrazole, ester, amide, phenyl Not reported Not reported
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile C17H15N7OS 365.41 Pyrimidine, thiazole, cyano, hydroxyl 242–243 18
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C15H14N8OS 354.39 Pyrazole, tetrazole, cyano, thioether 173.1 66.64
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C14H14N4O2S 302.35 Benzothiazole, pyrazole, ester Not reported Not reported

Functional Group and Property Analysis

Heterocyclic Core Modifications: The thiazole-pyrazole hybrid in the target compound contrasts with pyrimidine-thiazole () and tetrazole-pyrazole () systems. Thiazole-pyrazole hybrids offer dual hydrogen-bonding sites (amide and ester), whereas pyrimidine-thiazole systems () prioritize planar aromaticity for π-π stacking . The benzothiazole in introduces fused aromaticity, likely increasing rigidity and thermal stability compared to the monocyclic thiazole in the target compound .

Substituent Effects: The 4-carboxylate ester in the target compound improves solubility relative to the cyano group in ’s analogue, which may enhance membrane permeability but reduce polarity .

66.64% in ). Steric hindrance from the pyrazole-phenyl group in the target compound could complicate coupling steps, reducing yield compared to less bulky analogues .

Implications for Application

  • Drug Design: The amide linkage in the target compound mimics peptide bonds, suggesting compatibility with biological targets like proteases or kinases. By contrast, the cyano group in ’s compound may act as a electrophilic warhead in covalent inhibitors .
  • Material Science: The phenyl-thiazole core could enable luminescent properties, whereas benzothiazole derivatives () are known for optoelectronic applications .

Methodological Considerations

Structural characterization of such compounds typically employs X-ray crystallography refined via SHELXL and visualized using ORTEP-3 .

Biological Activity

Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that combines a thiazole core with a pyrazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antitumor properties.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 366.44 g/mol

The presence of both thiazole and pyrazole rings suggests a diverse range of biological activities due to the unique electronic and steric properties imparted by these heterocycles.

Antibacterial Activity

Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated:

  • In vitro Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline by twofold to sixteenfold in effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)Comparison with Oxytetracycline
Staphylococcus aureus7.88x higher
Bacillus cereus15.616x higher
Pseudomonas aeruginosa15.616x higher
Escherichia coli7.88x higher

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. Studies indicate that the incorporation of a pyrazole ring can enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines and mediators.

Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that the compound may inhibit cell proliferation in human tumor cell lines such as HeLa and A375.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The thiazole and pyrazole rings may act as competitive inhibitors for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its antibacterial and anticancer effects.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazole-containing compounds significantly reduced bacterial load in infected animal models .
  • Anti-inflammatory Effects : Research published in Molecules showed that pyrazole derivatives reduced inflammation markers in murine models of arthritis .
  • Antitumor Studies : A comprehensive study indicated that thiazole-pyrazole hybrids exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

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